molecular formula C2H8N2O3 B1618946 Ethylammonium CAS No. 22113-86-6

Ethylammonium

Cat. No.: B1618946
CAS No.: 22113-86-6
M. Wt: 108.1 g/mol
InChI Key: NWMKOQWBSZQAMG-UHFFFAOYSA-N
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Description

Ethylammonium is an organic cation with the chemical formula CH₃CH₂NH₃⁺. It is commonly found in various salts, such as this compound nitrate and this compound bromide. This compound is of significant interest in the field of materials science, particularly in the development of perovskite solar cells, due to its ability to enhance the stability and efficiency of these materials .

Preparation Methods

Ethylammonium can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with a halogenated alkane, such as bromoethane, in the presence of ammonia. The reaction proceeds in two stages: first, the formation of this compound bromide, followed by the removal of a hydrogen ion to yield ethylamine . Another method involves the reaction of ethylamine with concentrated nitric acid to produce this compound nitrate .

Chemical Reactions Analysis

Ethylammonium undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethylammonium can be compared with other similar cations used in perovskite solar cells, such as mthis compound and formamidinium. While mthis compound and formamidinium are also effective in improving the stability and efficiency of perovskite materials, this compound offers unique advantages in terms of enhanced stability and reduced toxicity . Other similar compounds include cesium and rubidium cations, which are also used in perovskite solar cells to improve their properties .

This compound stands out due to its ability to form stable hydrogen bonds and its favorable electronic properties, making it a valuable component in various scientific and industrial applications.

Properties

IUPAC Name

ethanamine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.HNO3/c1-2-3;2-1(3)4/h2-3H2,1H3;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMKOQWBSZQAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047901
Record name Ethylammonium nitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22113-86-6
Record name Ethylammonium nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22113-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylammonium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylammonium nitrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylammonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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